N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine
Description
Historical Context of Substituted Phenethylamines in Neuropsychopharmacology
Substituted phenethylamines constitute a vast chemical class with diverse neuropharmacological effects, ranging from stimulant (e.g., amphetamine) to entactogenic (e.g., MDMA) and hallucinogenic (e.g., mescaline) properties. The structural flexibility of the phenethylamine backbone allows for targeted modifications that alter receptor affinity, metabolic stability, and blood-brain barrier penetration. For instance, the addition of a methylenedioxy group at the 3,4-positions of the phenyl ring—as seen in MDMA—enhances serotonin release and reuptake inhibition.
N-Methyl-N-phenethylbenzo[d]dioxol-5-amine diverges from classical entactogens by positioning the methylenedioxy group at the 1,3-positions of the benzodioxol ring. This positional isomerism may influence its binding to monoamine transporters or receptors, as demonstrated by analogs like 3,4-MDPEA, which exhibits inactivity unless co-administered with monoamine oxidase inhibitors (MAOIs). Historical precedents suggest that N-alkylation (e.g., N-methylation) often reduces 5-HT₂A receptor affinity, as observed in methyl-MMDA-2, an MDMA analog with diminished hallucinogenic potency.
Positional Isomerism and Functional Group Contributions to Entactogenic Activity
The benzo[d]dioxol group in N-Methyl-N-phenethylbenzo[d]dioxol-5-amine introduces steric and electronic effects distinct from 3,4-methylenedioxy analogs. Comparative studies of positional isomers reveal that:
- 3,4-Methylenedioxy substitution (e.g., MDMA) optimizes serotonin transporter (SERT) binding due to optimal ring planarity and electron density.
- 1,3-Dioxolane substitution may alter the molecule’s conformational flexibility, potentially reducing SERT affinity but enhancing selectivity for other targets like trace amine-associated receptors (TAARs).
The N-phenethyl group further modulates pharmacokinetics. Bulky N-substituents, such as phenethyl, can hinder metabolic degradation by cytochrome P450 enzymes, prolonging half-life. However, this substitution may also limit blood-brain barrier permeability compared to smaller N-alkyl groups (e.g., methyl in MDMA).
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-methyl-N-(2-phenylethyl)-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C16H17NO2/c1-17(10-9-13-5-3-2-4-6-13)14-7-8-15-16(11-14)19-12-18-15/h2-8,11H,9-10,12H2,1H3 |
InChI Key |
FMZKVYKLKHGQDQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine typically involves the reaction of N-methylbenzo[d][1,3]dioxol-5-amine with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions for several hours. The product is then purified using chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The secondary amine group undergoes alkylation and acylation under standard conditions. For example:
-
N-Methylation : Treatment with methyl iodide (MeI) in dimethylformamide (DMF) at 80°C for 24 hours yields tertiary amines. Excess MeI (8 eq.) is required for optimal yields (45–80%) .
-
Acylation : Reaction with 2-(thiophen-3-yl)acetyl chloride in ethyl acetate at 20°C produces amide derivatives. This proceeds via nucleophilic acyl substitution, with yields reaching 80.3% under anhydrous conditions .
Table 1: Key Alkylation/Acylation Reactions
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| N-Methylation | MeI, DMF, 80°C, 24 h | 45–80% | |
| Amide Formation | Acyl chloride, EtOAc, 20°C | 80.3% |
Coupling Reactions
The compound participates in carbodiimide-mediated couplings, forming peptidomimetics or hybrid structures:
-
EDCI/HOAt-Mediated Coupling : Reaction with carboxylic acids (e.g., 2-(2,4-dichlorophenoxy)propionic acid) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxy-7-azabenzotriazole (HOAt) in DMF produces amides. Yields average 45% after purification .
Table 2: Representative Coupling Protocol
| Component | Quantity/Equiv | Role |
|---|---|---|
| Carboxylic Acid | 1.0 eq. | Substrate |
| EDCI | 1.1 eq. | Coupling Agent |
| HOAt | 1.1 eq. | Activator |
| DMF | 5 mL/mmol | Solvent |
| Diisopropylethylamine | 3.0 eq. | Base |
Acid/Base Stability
The compound demonstrates sensitivity to strong acids and bases:
-
Acid-Mediated Cleavage : Treatment with trifluoroacetic acid (TFA) in dichloromethane (2:3 v/v) cleaves resin-bound intermediates at room temperature within 1 hour .
-
Base-Induced Epimerization : Prolonged exposure to aqueous hydroxide or anhydrous HBr/acetic acid causes partial racemization at the α-carbon .
Structural Modifications
Substitutions on the benzo[d] dioxole ring or phenethyl chain alter reactivity:
-
Thiophene-to-Benzene Replacement : Exchanging the thiophene moiety in analogs with a 4-fluorobenzene ring retains activity, while benzothiophene substitution enhances potency 2-fold .
-
Sulfonamide Cyclization : Converting secondary sulfonamides to tertiary cyclic derivatives (e.g., via Ag₂O/MeI) reduces bioactivity, indicating the amine’s role in target engagement .
Reduction and Oxidation
Scientific Research Applications
Anticancer Activity
N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine has shown significant promise in anticancer research. Studies have indicated that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.
Data Table: Cytotoxicity Studies
| Compound | Cell Line | EC50 (µM) | Observations |
|---|---|---|---|
| This compound | MRC-5 | 20 | Moderate toxicity observed |
| Related compounds | HeLa | 15 | Significant apoptosis induction |
| Other derivatives | A549 | 10 | High cytotoxicity |
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Research Findings
- The compound has been investigated for its ability to inhibit neuroinflammation, which is a critical factor in the progression of neurodegenerative diseases.
- In vitro studies demonstrated that treatment with this compound reduced the release of pro-inflammatory cytokines from activated microglia, suggesting a potential therapeutic role in managing neuroinflammatory conditions.
Taste Modulation
Another application of this compound is in the modulation of taste receptors. Research has indicated that this compound can activate specific taste receptors (T1R1/T1R3), which are involved in the perception of umami flavors.
Case Study: Flavor Enhancement
A patent describes the use of this compound in flavor compositions for food products. The activation of taste receptors by this compound may enhance flavor profiles, making it beneficial for food science applications.
Pharmaceutical Development
This compound is also being explored for its potential as a pharmaceutical agent targeting various biological pathways. Its structural properties suggest that it could be modified to enhance its efficacy and selectivity against specific targets.
Ongoing Research
Research continues into optimizing the pharmacokinetic properties of this compound to improve its therapeutic index while minimizing side effects. This includes modifications to enhance solubility and bioavailability.
Mechanism of Action
The mechanism of action of N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Properties
Key Findings from Analogs
- Enzyme Inhibition: Boc-protected derivatives (e.g., intermediates in ) show activity as histone deacetylase (HDAC) inhibitors, with IC₅₀ values in the nanomolar range. Bulky substituents (e.g., phenethyl) may improve selectivity .
- Antimicrobial Activity : Amide derivatives (e.g., 15d in ) exhibit moderate antimicrobial effects, suggesting the benzodioxole core contributes to membrane penetration .
- Imine Reactivity : Imine derivatives (e.g., 1a) are intermediates in cycloaddition reactions, useful for generating heterocyclic scaffolds .
SAR Trends
N-Alkylation : Larger alkyl groups (e.g., phenethyl) enhance lipophilicity and target binding but may reduce metabolic stability.
Aromatic Substitution : Electron-rich rings (e.g., methylenedioxy) improve π-π stacking in enzyme active sites .
Hybrid Structures : Combining benzodioxole with phenethyl groups (as in the target) could synergize HDAC inhibition and CNS penetration .
Biological Activity
N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine (commonly referred to as MBDB) is a compound that has garnered attention for its potential biological activities, particularly in the context of psychoactive effects and receptor modulation. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is classified under the phenethylamine family, characterized by its unique structural features:
- Molecular Formula : C12H17NO2
- Molecular Weight : 207.2689 g/mol
- IUPAC Name : N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
- CAS Registry Number : 75d98363-3af0-4e9c-a2f3-6fe6ab57a384
Research indicates that MBDB exhibits entactogen-like properties, which are primarily mediated through serotonergic mechanisms rather than dopaminergic pathways. This was demonstrated in studies where MBDB showed similar stimulus properties to MDMA (3,4-methylenedioxymethamphetamine), suggesting a shared mechanism of action that enhances emotional connectivity and sociability without the neurotoxic effects typically associated with other stimulants .
1. Psychoactive Effects
A study involving rats trained to discriminate between saline and MBDB revealed that MBDB had comparable effects to MDMA in terms of behavioral response. The results highlighted that the (+)-isomer of MBDB exhibited greater potency than its (-)-counterpart, reinforcing the idea that stereochemistry plays a crucial role in its psychoactive properties .
2. Receptor Modulation
MBDB has been shown to act as a positive allosteric modulator of taste receptors. Specifically, it binds to the T1R1/T1R3 receptor complex, enhancing the receptor's response to amino acids and nucleotides. This interaction suggests potential applications in modulating taste perception .
Research Findings Summary Table
Safety and Toxicity
While MBDB is considered less neurotoxic compared to other stimulants like MDMA, caution is advised due to its psychoactive nature. The absence of significant neurodegenerative effects in animal models supports its safety profile when used responsibly .
Q & A
Q. Basic
- Flash chromatography : Effective for polar intermediates (e.g., n-pentane/EtOAc = 6:1, Rf = 0.2) .
- Crystallization : Treatment with 2 M HCl yields high-purity hydrochloride salts .
- Solvent systems : Petroleum ether/ethyl acetate (50:1) resolves nonpolar byproducts in Pt/C-catalyzed reactions .
Why are protecting groups critical in multi-step syntheses of N-alkyl-N-aryl derivatives?
Q. Advanced
- Preventing over-alkylation : Mono-alkylation with NaHCO₃ ensures a single reactive site for subsequent arylation with triphenylbismuth(V) diacetate .
- Stability under thionation : N-Aryl intermediates tolerate Bernthsen thionation to form phenothiazine cores without decomposition .
- Fluorine compatibility : 2,2-Difluorobenzo[d][1,3]dioxol-5-amine resists hydrolysis during imidazole ring formation in CK1 inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
